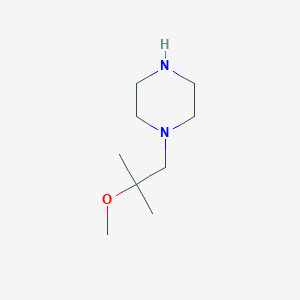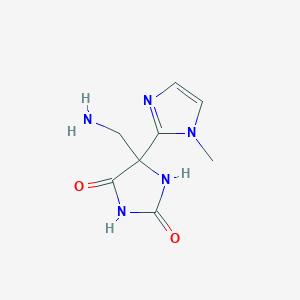![molecular formula C10H12BrN3 B13612773 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide](/img/structure/B13612773.png)
1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an indeno-imidazole core
Métodos De Preparación
The synthesis of 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions . This reaction produces an intermediate, which is then further reacted to form the final product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide can be compared with other imidazole derivatives, such as:
Imidazole: A simpler structure with broad applications in pharmaceuticals and agriculture.
Benzimidazole: Known for its use in antifungal and antiparasitic drugs.
Thiazole derivatives: Often used in the development of antimicrobial agents.
The uniqueness of this compound lies in its indeno-imidazole core, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H12BrN3 |
|---|---|
Peso molecular |
254.13 g/mol |
Nombre IUPAC |
3,5,6,7-tetrahydrocyclopenta[f]benzimidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C10H11N3.BrH/c11-10-12-8-4-6-2-1-3-7(6)5-9(8)13-10;/h4-5H,1-3H2,(H3,11,12,13);1H |
Clave InChI |
QRKYMEJOXOQWMB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(C=C2C1)N=C(N3)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine](/img/structure/B13612706.png)


![2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid](/img/structure/B13612723.png)






![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13612784.png)

